2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diazaspiro[45]Decan-8-Yl(Thiophen-3-Yl)Methanone is a complex organic compound characterized by a spirocyclic structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions in toluene. The reaction is facilitated by a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-ulcer agent due to its ability to interact with gastric mucosa.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Spirocyclic Amines: Compounds with similar spirocyclic amine structures are also of interest in medicinal chemistry.
Uniqueness
2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone is unique due to the presence of both nitrogen and sulfur atoms in its structure, which can impart distinct chemical and biological properties. Its specific configuration allows for unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-12(11-1-8-17-9-11)15-6-3-13(4-7-15)2-5-14-10-13/h1,8-9,14H,2-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHTHDPYFWSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.